(2R)-2-Amino-3-methylsuccinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

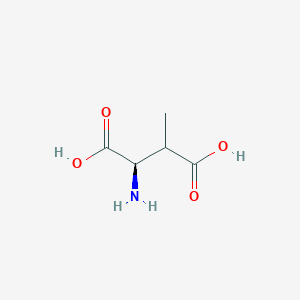

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2R)-2-amino-3-methylbutanedioic acid |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2?,3-/m1/s1 |

InChI Key |

LXRUAYBIUSUULX-ZJRLKYRESA-N |

Isomeric SMILES |

CC([C@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(2R)-2-Amino-3-methylsuccinic Acid: A Comprehensive Technical Guide to Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Amino-3-methylsuccinic acid, a non-proteinogenic D-amino acid, and its stereoisomers are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for novel therapeutics and as probes for biological systems. This technical guide provides an in-depth overview of the primary synthesis pathways for this chiral molecule, with a focus on chemoenzymatic methods that offer high stereoselectivity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in the practical application of these synthetic strategies.

Chemoenzymatic Synthesis Pathway: The D-Amino Acid Transaminase (DAAT) Approach

The most efficient and stereoselective route for the synthesis of this compound is a chemoenzymatic pathway centered around the use of a D-amino acid transaminase (DAAT). This enzyme catalyzes the stereoselective amination of an α-keto acid precursor to yield the desired D-amino acid.[1][2][3] The overall pathway involves two main stages: the chemical synthesis of the α-keto acid precursor, 3-methyl-2-oxosuccinic acid, followed by the enzymatic transamination.

Synthesis of the α-Keto Acid Precursor: 3-Methyl-2-oxosuccinic Acid

A plausible synthetic route to 3-methyl-2-oxosuccinic acid starts from commercially available diethyl 2-methyl-3-oxosuccinate. The synthesis proceeds through the following steps:

-

Bromination: The α-position of the ketone in diethyl 2-methyl-3-oxosuccinate is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, typically under UV irradiation to initiate the reaction.

-

Hydrolysis: The resulting α-bromo-β-keto ester is then subjected to acidic hydrolysis to convert the two ester groups to carboxylic acids, yielding 3-methyl-2-oxosuccinic acid.

Enzymatic Transamination using D-Amino Acid Transaminase (DAAT)

The key step in this pathway is the asymmetric amination of 3-methyl-2-oxosuccinic acid using a D-amino acid transaminase. DAATs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor amino acid (commonly D-alanine or D-glutamate) to a keto acid acceptor.[1]

The reaction proceeds with high stereoselectivity, yielding this compound. The choice of the specific DAAT enzyme and the reaction conditions are critical for achieving high conversion and enantiomeric excess.

A multi-enzyme cascade system can be employed to enhance the efficiency of the transamination reaction. For instance, the co-product of the reaction (pyruvate, if D-alanine is the amino donor) can be inhibitory to the DAAT. This inhibition can be overcome by coupling the reaction with a lactate dehydrogenase (LDH) and a cofactor regeneration system (e.g., formate dehydrogenase) to convert pyruvate to lactate.[4]

Quantitative Data for Enzymatic D-Amino Acid Synthesis

| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| D-amino acid transaminase (DAAT) from Bacillus sp. | α-keto acids | D-amino acids | >90 | >99 | [2] |

| L-amino acid deaminase and D-transaminase | Racemic amino acid | D-amino acid | 68 | >99 | [4] |

| Engineered D-amino acid dehydrogenase, L-threonine ammonia lyase, and formate dehydrogenase (multi-enzyme) | L-threonine | D-2-aminobutyric acid | High | >99 | [5] |

Experimental Protocols

Representative Protocol for the Synthesis of 3-Methyl-2-oxosuccinic Acid

Materials:

-

Diethyl 2-methyl-3-oxosuccinate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4)

-

AIBN (Azobisisobutyronitrile) or UV lamp

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Bromination: To a solution of diethyl 2-methyl-3-oxosuccinate (1 equivalent) in CCl4, add NBS (1.1 equivalents) and a catalytic amount of AIBN. Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO4.

-

Hydrolysis: Remove the solvent under reduced pressure. To the crude brominated product, add 6 M HCl and heat the mixture to reflux for several hours until the ester hydrolysis is complete.

-

Purification: After cooling, extract the aqueous solution with diethyl ether. Dry the combined organic extracts over anhydrous MgSO4, filter, and evaporate the solvent to yield 3-methyl-2-oxosuccinic acid. The product may be further purified by recrystallization.

Representative Protocol for the Enzymatic Synthesis of this compound

Materials:

-

3-Methyl-2-oxosuccinic acid

-

D-amino acid transaminase (DAAT) (e.g., from Bacillus subtilis or a commercially available engineered variant)

-

D-Alanine (as amino donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.5-8.5)

-

(Optional) Lactate dehydrogenase (LDH)

-

(Optional) Formate dehydrogenase (FDH)

-

(Optional) Sodium formate

-

(Optional) NAD+

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 8.0).

-

Add Reagents: Add 3-methyl-2-oxosuccinic acid (e.g., 50 mM), D-alanine (e.g., 100 mM), and PLP (e.g., 0.1 mM). If using a coupled enzyme system for co-product removal, also add LDH, FDH, sodium formate, and NAD+.

-

Enzyme Addition: Initiate the reaction by adding the DAAT enzyme to the solution. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the formation of this compound over time using a suitable analytical method, such as HPLC with a chiral column.

-

Work-up and Purification: Once the reaction has reached completion, terminate it by adding acid (e.g., HCl) to denature the enzyme. Remove the precipitated protein by centrifugation. The supernatant containing the product can be purified using ion-exchange chromatography.

Alternative Synthesis Pathways: Asymmetric Chemical Synthesis

While chemoenzymatic methods are often preferred for their high stereoselectivity, asymmetric chemical synthesis provides an alternative route. One reported strategy involves an enantiodiscrimination approach for the synthesis of (2R,3R)- and (2R,3S)-3-methyl-aspartates, which could potentially be adapted to yield the desired (2R) configuration.[6] These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction. However, they may require more complex multi-step procedures and rigorous purification to achieve high enantiomeric purity.

Visualizations

Figure 1. Chemoenzymatic synthesis pathway for this compound.

Figure 2. Experimental workflow for the enzymatic synthesis of the target molecule.

Conclusion

The chemoenzymatic synthesis of this compound using a D-amino acid transaminase represents a highly effective and stereoselective method. This approach leverages the precision of enzymatic catalysis to overcome the challenges of stereocontrol inherent in traditional chemical synthesis. For researchers in drug discovery and development, the ability to efficiently produce enantiomerically pure non-proteinogenic amino acids like the title compound is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The protocols and pathways outlined in this guide provide a solid foundation for the practical synthesis of this valuable chiral building block. Further optimization of enzyme selection, reaction conditions, and precursor synthesis will continue to enhance the efficiency and scalability of this important transformation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The asymmetric synthesis of (2R,3R)- and (2R,3S)-3-methyl-aspartates via an enantiodiscrimination strategy - IRep - Nottingham Trent University [irep.ntu.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Amino-3-methylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (2R)-2-Amino-3-methylsuccinic acid, an amino acid derivative. The information is compiled from computational data and established experimental protocols relevant to amino acids, offering a foundational resource for its application in research and development.

Core Physicochemical Data

This compound, also known as (2R)-2-Amino-3-methylbutanedioic acid, is a derivative of succinic acid. While specific experimental data for this particular stereoisomer is limited in publicly available literature, computational predictions and data for closely related isomers provide valuable insights into its chemical and physical nature.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-methylbutanedioic acid | PubChem |

| Synonyms | This compound, (R)-2-Amino-3-methylsuccinic acid | |

| CAS Number | 127001-58-5 | |

| Molecular Formula | C5H9NO4 | PubChem[1] |

| Molecular Weight | 147.13 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | MedChemExpress[2] |

Computed Physicochemical Properties

The following table summarizes key physicochemical properties predicted by computational models. These values are essential for initial experimental design and for understanding the compound's behavior in various environments.

| Property | Predicted Value | Source |

| XLogP3 | -3.3 | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility in Water | 4 mg/mL (27.19 mM) with ultrasonic and warming to 60°C | MedChemExpress[2] |

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are crucial for confirming the predicted properties of this compound. The following sections describe standard methodologies for determining the key physicochemical parameters of amino acids.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a common and straightforward technique for this determination.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of a few millimeters.[3]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp or similar device, alongside a calibrated thermometer.[4]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) near the expected melting point.[3][4]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[4] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[4]

pKa Determination

The acid dissociation constants (pKa values) are critical for understanding the ionization state of an amino acid at different pH values. These are typically determined by acid-base titration.

Methodology: Acid-Base Titration

-

Solution Preparation: A known concentration of the amino acid is dissolved in deionized water.[5]

-

Titration Setup: The amino acid solution is placed in a beaker with a pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned over the beaker.[5][6]

-

Titration Process: The titrant is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.[5]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[7][8] The isoelectric point (pI) can be calculated from the pKa values of the carboxyl and amino groups.[9]

Solubility Determination

Solubility is a fundamental property that dictates how a compound can be formulated and used in aqueous systems. The gravimetric method is a reliable technique for determining solubility.

Methodology: Gravimetric Method

-

Equilibration: An excess amount of the amino acid is added to a known volume of the solvent (e.g., water) in a sealed container.[10]

-

Saturation: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[10]

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Evaporation: The solvent is evaporated from the container, leaving behind the dissolved solid.

-

Calculation: The container is weighed again, and the mass of the dissolved solid is used to calculate the solubility in terms of g/L or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting membrane permeability and absorption. The shake-flask method is the traditional approach for its experimental determination.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer) are pre-saturated with each other by mixing and then allowing the phases to separate.

-

Partitioning: A known amount of the amino acid is dissolved in one of the phases (typically the aqueous phase). This solution is then combined with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the amino acid in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or NMR.[11][12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

References

- 1. (2R,3S)-2-amino-3-methylbutanedioic acid | C5H9NO4 | CID 5287600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. scribd.com [scribd.com]

- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 11. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-2-Amino-3-methylsuccinic Acid Stereoisomers: A Technical Guide on Predicted Biological Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Amino-3-methylsuccinic acid, an analog of the endogenous neurotransmitter aspartic acid, possesses two chiral centers, giving rise to four potential stereoisomers. This technical guide provides an in-depth overview of the predicted biological activity of the (2R,3R) and (2R,3S) stereoisomers, focusing on their potential interactions with glutamate transporters and N-methyl-D-aspartate (NMDA) receptors. Due to a lack of specific experimental data for these particular stereoisomers in publicly available literature, this document outlines the theoretical framework for their activity based on structurally related compounds. Furthermore, it details comprehensive experimental protocols for assessing their biological activity and presents a conceptual signaling pathway to guide future research.

Introduction

This compound is a derivative of succinic acid with an amino group at the C2 position and a methyl group at the C3 position. The stereochemistry at these two centers is critical in defining the molecule's three-dimensional structure and, consequently, its interaction with biological targets. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This guide will focus on the biological potential of the this compound stereoisomers.

As an analog of aspartic acid, a key excitatory neurotransmitter, it is hypothesized that the biological activity of these stereoisomers will primarily involve components of the glutamatergic system. Specifically, glutamate transporters (also known as Excitatory Amino Acid Transporters or EAATs) and NMDA receptors are the most probable targets. Stereoselectivity is a well-established phenomenon in the interaction of ligands with these targets, suggesting that the individual stereoisomers of 2-amino-3-methylsuccinic acid will exhibit distinct pharmacological profiles.

Predicted Biological Targets and Activity

Glutamate Transporters (EAATs)

Glutamate transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[1][2] Inhibition of these transporters can lead to an increase in synaptic glutamate levels, a strategy that has been explored for therapeutic purposes. Given the structural similarity to aspartate, a known substrate for EAATs, the stereoisomers of 2-amino-3-methylsuccinic acid are predicted to act as inhibitors or substrates of these transporters. The specific stereochemistry will likely determine the affinity and selectivity for the different EAAT subtypes (EAAT1-5).

N-Methyl-D-aspartate (NMDA) Receptors

NMDA receptors are ionotropic glutamate receptors that play a vital role in synaptic plasticity, learning, and memory.[3] They possess a glutamate/aspartate binding site on the GluN2 subunit and a co-agonist binding site for glycine or D-serine on the GluN1 subunit. It is plausible that the stereoisomers of this compound could act as agonists, partial agonists, or antagonists at the glutamate binding site of the NMDA receptor. The specific stereochemical configuration is expected to be a major determinant of the nature and potency of this interaction.

Quantitative Biological Data

A thorough review of the scientific literature reveals a significant gap in the quantitative biological data for the specific stereoisomers of this compound. To provide a framework for future studies, the following table illustrates the type of quantitative data that would be essential for characterizing the biological activity of these compounds, with placeholder examples based on related molecules.

| Stereoisomer | Target | Assay Type | Measurement | Value (Hypothetical) | Reference (Illustrative) |

| (2R,3R)-2-Amino-3-methylsuccinic acid | EAAT1 | [³H]-D-Aspartate Uptake Inhibition | IC₅₀ | 150 µM | N/A |

| (2R,3R)-2-Amino-3-methylsuccinic acid | EAAT2 | [³H]-D-Aspartate Uptake Inhibition | IC₅₀ | > 500 µM | N/A |

| (2R,3R)-2-Amino-3-methylsuccinic acid | NMDA Receptor (GluN2A) | [³H]-CGP 39653 Binding | Kᵢ | 75 µM | N/A |

| (2R,3S)-2-Amino-3-methylsuccinic acid | EAAT1 | [³H]-D-Aspartate Uptake Inhibition | IC₅₀ | 25 µM | N/A |

| (2R,3S)-2-Amino-3-methylsuccinic acid | EAAT2 | [³H]-D-Aspartate Uptake Inhibition | IC₅₀ | 100 µM | N/A |

| (2R,3S)-2-Amino-3-methylsuccinic acid | NMDA Receptor (GluN2A) | [³H]-CGP 39653 Binding | Kᵢ | 10 µM | N/A |

Note: The values presented in this table are hypothetical and for illustrative purposes only. No specific experimental data for the indicated stereoisomers of 2-amino-3-methylsuccinic acid has been found in the reviewed literature.

Experimental Protocols

To facilitate the investigation of the biological activity of this compound stereoisomers, the following detailed experimental protocols are provided. These are standard assays used for the characterization of compounds acting on glutamate transporters and NMDA receptors.

Glutamate Transporter Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the test compounds on glutamate uptake by specific EAAT subtypes.

Materials:

-

HEK293 cells stably expressing the human EAAT subtype of interest (e.g., hEAAT1, hEAAT2).

-

[³H]-D-Aspartate (radioligand).

-

Test compounds: (2R,3R)- and (2R,3S)-2-Amino-3-methylsuccinic acid.

-

Positive control inhibitor (e.g., DL-TBOA).

-

Assay buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the specific EAAT subtype to confluence in appropriate culture vessels.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.

-

Incubation: Add 500 µL of KRH buffer containing a fixed concentration of [³H]-D-Aspartate (e.g., 50 nM) and varying concentrations of the test compound (e.g., from 1 nM to 1 mM) to each well. For control wells, add buffer with radioligand only (total uptake) or buffer with radioligand and a saturating concentration of a known inhibitor like DL-TBOA (non-specific uptake).

-

Uptake Reaction: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes).

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS or 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the glutamate binding site of the NMDA receptor.

Materials:

-

Rat cortical membranes (prepared from adult rat brains).

-

Radioligand: [³H]-CGP 39653 (a competitive antagonist for the glutamate binding site).

-

Test compounds: (2R,3R)- and (2R,3S)-2-Amino-3-methylsuccinic acid.

-

Unlabeled ligand for non-specific binding determination (e.g., L-glutamic acid).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Washing buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer and centrifuge. Wash the resulting pellet several times by resuspension and centrifugation. Finally, resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 500 µL:

-

50 µL of varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of L-glutamic acid (for non-specific binding).

-

50 µL of [³H]-CGP 39653 (at a final concentration close to its Kₑ).

-

400 µL of the rat cortical membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

-

-

Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Washing: Wash the filters three times with ice-cold washing buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of specific binding against the logarithm of the test compound concentration. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualization of a Putative Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway involving glutamate transporters and NMDA receptors, and a typical experimental workflow for compound evaluation.

Caption: Generalized Glutamatergic Signaling Pathway.

Caption: Drug Discovery Workflow for Novel Ligands.

Conclusion and Future Directions

The stereoisomers of this compound represent unexplored chemical entities with the potential to modulate key targets within the glutamatergic system. While direct experimental evidence of their biological activity is currently lacking, their structural similarity to aspartic acid provides a strong rationale for investigating their effects on glutamate transporters and NMDA receptors. The provided experimental protocols offer a clear path for the characterization of these compounds. Future research should focus on the stereoselective synthesis of all four isomers and their subsequent pharmacological evaluation using the assays detailed in this guide. Such studies will be crucial in elucidating their therapeutic potential and in understanding the nuanced structure-activity relationships that govern ligand interactions within the glutamatergic system.

References

An In-Depth Technical Guide to the Discovery and Isolation of 2-Amino-3-methylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylsuccinic acid, also known as 3-methylaspartic acid, is a non-proteinogenic amino acid that has garnered interest in the scientific community due to its stereoisomeric complexity and its role in unique metabolic pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of this compound, with a focus on detailed experimental protocols and quantitative data. It is intended to serve as a valuable resource for researchers in organic chemistry, biochemistry, and drug development.

Discovery and Initial Isolation

The initial identification and isolation of 2-Amino-3-methylsuccinic acid are linked to the study of microbial metabolism. Early investigations into the fermentation of glutamate by Clostridium tetanomorphum led to the discovery of a novel metabolic pathway involving a previously uncharacterized amino acid. While the seminal publication by Barker et al. in 1961 is a key reference in this area, obtaining the full historical experimental details of the very first isolation can be challenging. The focus of early work was often on the elucidation of the metabolic pathway rather than a detailed report on the isolation of each intermediate.

Chemical Synthesis

The chemical synthesis of 2-Amino-3-methylsuccinic acid presents a stereochemical challenge due to the presence of two chiral centers, leading to four possible stereoisomers (D-threo, L-threo, D-erythro, and L-erythro). The development of stereoselective synthetic routes has been a key focus of research in this area.

One of the foundational stereoselective syntheses was reported by Terashima et al. in 1966, which established the absolute configuration of the isomers. While the full historical text can be difficult to access, subsequent research has built upon these early methods. A general and more recent approach to obtaining specific stereoisomers involves the diastereoselective or enantioselective synthesis from chiral precursors or through stereoselective reactions.

Stereoselective Synthesis Protocol (A Representative Method)

The following protocol is a representative example of a stereoselective approach to synthesizing a specific isomer of 2-Amino-3-methylsuccinic acid. This method is based on principles of asymmetric synthesis and may be adapted from various literature precedents.

Objective: To synthesize a single stereoisomer of N-protected 2-Amino-3-methylsuccinic acid.

Materials:

-

Appropriate chiral starting material (e.g., a derivative of L- or D-aspartic acid or a chiral aldehyde)

-

Organometallic reagents (e.g., Grignard or organocuprate reagents)

-

Protecting group reagents (e.g., Boc-anhydride or Fmoc-Cl)

-

Oxidizing agents (e.g., Jones reagent or TEMPO)

-

Solvents: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Methanol, Ethyl acetate, Hexane

-

Reagents for purification: Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Experimental Workflow:

A generalized workflow for the chemical synthesis of 2-Amino-3-methylsuccinic acid.

Procedure:

-

Protection of the starting material: The amino and carboxyl groups of the chiral starting material (e.g., L-aspartic acid α-benzyl ester) are protected. The amino group can be protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine in DCM.

-

Activation of the β-carboxyl group: The free β-carboxyl group is activated for the subsequent alkylation step. This can be achieved by converting it to an acid chloride or by using a coupling agent.

-

Stereoselective methylation: The activated β-position is then reacted with a methylating agent, such as methylmagnesium bromide or a higher-order organocuprate, under controlled temperature conditions (-78 °C) to ensure high diastereoselectivity. The choice of solvent (e.g., THF) is crucial for the stereochemical outcome.

-

Deprotection: The protecting groups are removed. For instance, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM), and a benzyl ester can be cleaved by hydrogenolysis (H2, Pd/C).

-

Purification: The final product is purified by techniques such as recrystallization or silica gel column chromatography to isolate the desired stereoisomer of 2-Amino-3-methylsuccinic acid.

Characterization: The structure and stereochemistry of the synthesized compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of the optical rotation.

Enzymatic Synthesis and Isolation

An alternative and highly stereospecific method for the synthesis of 2-Amino-3-methylsuccinic acid involves the use of enzymes. Methylaspartate ammonia lyase (MAL) is a key enzyme that catalyzes the reversible addition of ammonia to mesaconic acid to produce (2S, 3S)-3-methylaspartic acid.

Protocol for Enzymatic Synthesis and Isolation

Objective: To synthesize (2S, 3S)-3-methylaspartic acid from mesaconic acid using methylaspartate ammonia lyase.

Materials:

-

Mesaconic acid

-

Ammonium chloride (NH4Cl)

-

Methylaspartate ammonia lyase (MAL) - either purified or as a whole-cell catalyst

-

Buffer solution (e.g., Tris-HCl, pH 8.5)

-

Cofactors (if required by the specific enzyme, e.g., Mg2+)

-

Ion-exchange chromatography resin

-

Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)

Experimental Workflow for Enzymatic Synthesis:

Workflow for the enzymatic synthesis of (2S, 3S)-3-methylaspartic acid.

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing mesaconic acid (substrate), a high concentration of an ammonia source (e.g., ammonium chloride), and the MAL enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).

-

Enzymatic Conversion: The reaction mixture is incubated at the optimal temperature for the enzyme (typically around 30-37 °C) with gentle agitation for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques like HPLC.

-

Enzyme Removal: After the reaction is complete, the enzyme is removed. If using a whole-cell catalyst, this is achieved by centrifugation. If using a purified enzyme, it can be precipitated or removed by ultrafiltration.

-

Product Isolation: The supernatant containing the product is collected. The product, being an amino acid, can be effectively isolated and purified using ion-exchange chromatography. The supernatant is loaded onto a cation-exchange column, and after washing, the product is eluted with a gradient of a suitable buffer (e.g., aqueous ammonia).

-

Characterization and Quantification: The fractions containing the product are collected, and the solvent is removed under reduced pressure. The final product is characterized by NMR and MS, and its purity and concentration are determined.

Quantitative Data

The efficiency of the synthesis of 2-Amino-3-methylsuccinic acid can be evaluated based on yield, diastereomeric excess (de), and enantiomeric excess (ee).

| Synthesis Method | Stereoisomer(s) Produced | Typical Diastereomeric Ratio | Typical Enantiomeric Excess (%) | Typical Yield (%) |

| Chemical Synthesis (Stereoselective) | Threo or Erythro isomers | >95:5 | >98 | 40-70 |

| Enzymatic Synthesis (MAL) | (2S, 3S)-threo | >99:1 | >99 | 70-90 |

Biological Significance and Signaling Pathways

The L-threo isomer of 3-methylaspartic acid is a key intermediate in the methylaspartate cycle , a metabolic pathway found in some bacteria and archaea for the assimilation of acetate. This cycle is an alternative to the more common glyoxylate cycle.

The central reaction in this pathway is the conversion of glutamate to L-threo-3-methylaspartate, catalyzed by the enzyme glutamate mutase . The L-threo-3-methylaspartate is then deaminated by methylaspartate ammonia lyase to form mesaconate.

Key steps of the Methylaspartate Cycle involving 2-Amino-3-methylsuccinic acid.

Conclusion

The discovery and synthesis of 2-Amino-3-methylsuccinic acid have been driven by both fundamental interest in microbial metabolism and the pursuit of stereochemically complex molecules. While early work laid the foundation for its identification, modern synthetic methods, particularly enzymatic approaches, have provided efficient and highly stereoselective routes to specific isomers. The detailed protocols and data presented in this guide offer a valuable starting point for researchers interested in exploring the chemistry and biology of this intriguing amino acid. Further research into the biological activities of the different stereoisomers could open up new avenues for drug discovery and development.

The Emergent Role of 2-Amino-3-methylsuccinic Acid Derivatives as Neuromodulators: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-3-methylsuccinic acid represent a class of small molecules with significant potential in the field of neuropharmacology. Their structural similarity to the endogenous neurotransmitter glutamate positions them as compelling candidates for the modulation of excitatory amino acid receptors. This technical guide provides an in-depth exploration of the putative mechanism of action of these derivatives, focusing on their interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. Drawing upon data from structurally analogous compounds, this document outlines the molecular basis of their activity, presents hypothetical signaling pathways, and details relevant experimental methodologies for their pharmacological characterization.

Introduction: The Glutamatergic System and Therapeutic Opportunity

The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian central nervous system (CNS) and plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in a wide array of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[1] Consequently, the development of ligands that can selectively modulate glutamate receptors is a major focus of contemporary drug discovery.

2-Amino-3-methylsuccinic acid, a methylated analog of aspartic acid, provides a foundational scaffold for the design of novel glutamate receptor ligands. The introduction of a methyl group can confer specific pharmacological properties, including altered receptor affinity, selectivity, and metabolic stability. This guide will delve into the mechanistic underpinnings of how derivatives based on this scaffold are likely to exert their effects on neuronal function.

The Primary Target: Glutamate Receptors

Based on structural analogy to glutamate and findings from related methylated amino acid derivatives, the principal molecular targets for 2-amino-3-methylsuccinic acid derivatives are the ionotropic and metabotropic glutamate receptors.

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission. They are further classified into three main subtypes:

-

N-methyl-D-aspartate (NMDA) Receptors: These receptors are unique in their requirement for dual agonists (glutamate and a co-agonist, typically glycine or D-serine) for activation and their voltage-dependent block by magnesium ions (Mg²⁺).[2] NMDA receptors are critical for synaptic plasticity.

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: AMPA receptors mediate the majority of fast excitatory neurotransmission.

-

Kainate Receptors: These receptors have both presynaptic and postsynaptic roles in modulating neuronal excitability.

Studies on methylated 2-aminoadipic acid analogs, which share a similar dicarboxylic acid backbone, have demonstrated that such compounds can act as either agonists or antagonists at NMDA receptors.[3] This suggests that derivatives of 2-amino-3-methylsuccinic acid could exhibit a similar dualistic pharmacology, depending on the nature and position of further chemical modifications.

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. There are eight subtypes of mGluRs, classified into three groups (I, II, and III). Agonists of Group II mGluRs, for instance, can reduce excessive glutamate release and have shown therapeutic potential in preclinical models of various neurological disorders.[4][5]

Hypothesized Mechanism of Action at the NMDA Receptor

The structural features of 2-amino-3-methylsuccinic acid derivatives—namely the alpha-amino acid and dicarboxylic acid moieties—strongly suggest competitive binding at the glutamate binding site of the NMDA receptor.

As Competitive Antagonists

Derivatives of 2-amino-3-methylsuccinic acid may act as competitive antagonists by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor without inducing the conformational change necessary for channel opening. This would prevent the binding of glutamate and thereby inhibit receptor activation. This antagonistic action could be beneficial in conditions characterized by excessive NMDA receptor activation and excitotoxicity, such as stroke and traumatic brain injury.[1]

As Partial Agonists or Allosteric Modulators

Alternatively, certain derivatives could function as partial agonists, binding to the glutamate site and eliciting a submaximal receptor response. This could fine-tune glutamatergic transmission without causing complete blockade. Furthermore, modifications to the core scaffold could lead to compounds that act as allosteric modulators, binding to a site distinct from the glutamate binding pocket to either enhance or inhibit receptor function.

Signaling Pathways and Logical Relationships

The interaction of 2-amino-3-methylsuccinic acid derivatives with NMDA receptors can be visualized through the following signaling pathway.

Caption: Putative mechanism of NMDA receptor antagonism by a 2-amino-3-methylsuccinic acid derivative.

Quantitative Data from Analogous Compounds

While specific quantitative data for a broad range of 2-amino-3-methylsuccinic acid derivatives are not extensively available in the public domain, data from structurally related methylated aminoadipic acid analogs can provide valuable insights into expected potencies.

| Compound Class | Target | Activity | Potency (IC₅₀ / EC₅₀) | Reference |

| Methyl-substituted 2-aminoadipic acid analogs | NMDA Receptor | Agonist | EC₅₀ = 110 µM (for (2S,5RS)-5-methyl-AA) | [3] |

| Methyl-substituted 2-aminoadipic acid analogs | NMDA Receptor | Antagonist | IC₅₀ = 300 µM (for (2R,4S)-4-methyl-AA) | [3] |

This table presents data from analogous compounds to illustrate the potential range of activities and potencies for derivatives of 2-amino-3-methylsuccinic acid.

Experimental Protocols for Pharmacological Characterization

The following experimental workflows are essential for elucidating the precise mechanism of action of novel 2-amino-3-methylsuccinic acid derivatives.

Receptor Binding Assays

Objective: To determine the binding affinity of the derivatives for glutamate receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing recombinant glutamate receptors in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled glutamate receptor ligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site) in the presence of varying concentrations of the test compound (the 2-amino-3-methylsuccinic acid derivative).

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Recordings

Objective: To functionally characterize the effects of the derivatives on glutamate receptor activity.

Methodology:

-

Cell Preparation: Use primary neuronal cultures, brain slices, or oocytes/HEK293 cells expressing specific glutamate receptor subtypes.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration.

-

Compound Application: Apply glutamate (or a specific agonist) to elicit a current response. Co-apply or pre-apply the 2-amino-3-methylsuccinic acid derivative to assess its effect on the agonist-evoked current.

-

Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the currents. Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

Derivatives of 2-amino-3-methylsuccinic acid hold promise as a new class of neuromodulatory agents. Their structural similarity to glutamate strongly implicates the glutamatergic system, particularly NMDA receptors, as their primary site of action. The available evidence from analogous compounds suggests that these derivatives could be developed as either antagonists, with neuroprotective potential, or as agonists/partial agonists for treating conditions associated with glutamate hypofunction.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of these derivatives to establish clear structure-activity relationships. Detailed electrophysiological and in vivo studies will be crucial to confirm their mechanism of action and to assess their therapeutic potential in relevant animal models of neurological and psychiatric disorders. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

biological role of (2R)-2-Amino-3-methylsuccinic acid in metabolic pathways

An In-depth Technical Guide on the Biological Role of (2R)-2-Amino-3-methylsuccinic acid in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as D-threo-β-methylaspartic acid, is a methylated analog of the D-amino acid, D-aspartic acid. While the metabolic pathways and physiological roles of D-aspartate are increasingly understood, particularly in the nervous and endocrine systems, the specific biological role of its β-methylated counterpart remains less defined in the scientific literature. This technical guide provides a comprehensive overview of the known and potential metabolic fates and biological activities of this compound, drawing on data from related compounds and pathways to build a coherent picture for researchers.

Metabolic Pathways: Knowns and Postulations

The direct metabolic pathway for this compound in mammals is not well-documented. However, by examining the metabolism of its parent compound, D-aspartate, and stereoisomers, we can postulate potential metabolic routes.

The D-Aspartate Oxidase Pathway: A Primary Candidate for Degradation

In mammals, the primary enzyme responsible for the degradation of acidic D-amino acids is D-aspartate oxidase (DDO). This flavoenzyme catalyzes the oxidative deamination of D-aspartate to oxaloacetate, with the concomitant production of hydrogen peroxide and ammonia. Given that DDO is known to act on other D-aspartate derivatives, such as N-methyl-D-aspartate (NMDA), it is plausible that it could also metabolize D-threo-β-methylaspartic acid.

The catalytic efficiency of human D-aspartate oxidase (hDDO) with various substrates provides context for its potential activity with this compound.

Table 1: Kinetic Parameters of Human D-Aspartate Oxidase (hDDO) with Various Substrates

| Substrate | kcat (s⁻¹) | Reference(s) |

| D-Aspartate | 81.3 - 229 | [1] |

| N-methyl D-aspartate | 73.6 | [1] |

| D-Glutamate | 11.3 | [1] |

| D-Asparagine | 8.3 | [1] |

The active site of hDDO is characterized by a specific arrangement of arginine residues that form a tight network of interactions with the two carboxyl groups of D-aspartate.[2] The presence of a methyl group on the β-carbon of this compound could introduce steric hindrance, potentially reducing its affinity for the active site and its rate of oxidation compared to D-aspartate. Further enzymatic studies are required to determine if it is a substrate, an inhibitor, or if it does not interact with DDO.

Diagram 1: Oxidative Deamination of D-Aspartate by D-Aspartate Oxidase

Caption: D-Aspartate is converted to oxaloacetate by D-aspartate oxidase.

Comparative Metabolism: The L-threo Isomer in Bacteria

Research on the metabolism of the stereoisomer, L-threo-β-methylaspartate, in the bacterium Pseudomonas putida reveals an alternative metabolic route. This pathway involves a sequence of transamination, β-decarboxylation, and a second transamination to yield α-aminobutyrate, carbon dioxide, and α-ketobutyrate. While this pathway has not been demonstrated in mammals or for the D-isomer, it presents a possible, albeit hypothetical, route for the breakdown of β-methylaspartic acid.

Diagram 2: Proposed Bacterial Metabolism of L-threo-β-methylaspartate

References

Unveiling the Three-Dimensional Architecture of (2R)-2-Amino-3-methylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of (2R)-2-Amino-3-methylsuccinic acid, a chiral derivative of succinic acid. While a specific crystallographic study for the (2R) enantiomer is not publicly available, this guide leverages the detailed structural analysis of its enantiomer, (S)-2-Amino-3-methylsuccinic acid, to infer its three-dimensional arrangement. Enantiomers possess identical physical and chemical properties, including crystallographic parameters, differing only in their interaction with plane-polarized light. Therefore, the data presented herein for the (S)-isomer serves as a precise model for the (2R)-isomer.

Crystallographic Data Summary

The crystal structure of (S)-2-Amino-3-methylsuccinic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system and exists as a zwitterion in the solid state. Key crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for (S)-2-Amino-3-methylsuccinic acid

| Parameter | Value |

| Empirical Formula | C₅H₉NO₄ |

| Formula Weight | 147.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.3398 (12) |

| b (Å) | 9.6725 (10) |

| c (Å) | 8.0671 (10) |

| β (°) | 95.175 (5) |

| Volume (ų) | 648.09 (14) |

| Z | 4 |

| Temperature (K) | 297 |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54184 |

| Absorption coefficient (mm⁻¹) | 1.14 |

Table 2: Data Collection and Refinement Details for (S)-2-Amino-3-methylsuccinic acid

| Parameter | Value |

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections collected | 843 |

| Independent reflections | 700 |

| R_int | 0.019 |

| Goodness-of-fit on F² | 1.27 |

| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.096 |

| R indices (all data) | R1 = 0.034, wR2 = 0.096 |

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and subsequent crystal structure determination of (S)-2-Amino-3-methylsuccinic acid are detailed below.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various stereoselective synthetic routes. For the crystallographic analysis of the (S)-enantiomer, commercially available compound was used.

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated aqueous solution of (S)-2-Amino-3-methylsuccinic acid at room temperature.

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 297 K using an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Molecular and Crystal Structure

(S)-2-Amino-3-methylsuccinic acid crystallizes as a zwitterion, with the amino group protonated (NH₃⁺) and one of the carboxylic acid groups deprotonated (COO⁻). The molecule adopts a conformation that is stabilized by an intramolecular hydrogen bond between the ammonium group and one of the carboxylate oxygen atoms.

In the crystal lattice, molecules are linked by a network of intermolecular hydrogen bonds. These interactions involve the ammonium group, the carboxylate group, and the second carboxylic acid group, forming a three-dimensional supramolecular assembly.

Visualizations

To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-methylsuccinic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative data on the solubility and stability of 2-amino-3-methylsuccinic acid is limited. This guide provides available specific data and supplements it with established principles and methodologies for analogous amino acids to offer a comprehensive technical overview.

Introduction

2-Amino-3-methylsuccinic acid, a derivative of aspartic acid, is a compound of interest in various research fields. Understanding its solubility and stability in different solvent systems is critical for its application in experimental settings, formulation development, and analytical chemistry. This document synthesizes the available data and provides general experimental protocols for characterizing its physicochemical properties.

Physicochemical Properties

-

Molecular Formula: C₅H₉NO₄

-

Molecular Weight: 147.13 g/mol

-

Appearance: White to off-white solid[1]

Solubility Profile

The solubility of amino acids is governed by the interplay between the charged amino and carboxylic acid groups, the polarity of the side chain, the pH of the medium, and the nature of the solvent.

Quantitative Solubility Data

Specific quantitative solubility data for 2-amino-3-methylsuccinic acid is scarce. The primary available data point is in water.

Table 1: Quantitative Solubility of 2-Amino-3-methylsuccinic Acid

| Solvent | Solubility | Temperature | Method / Conditions |

|---|

| Water (H₂O) | 4 mg/mL (27.19 mM) | 60°C | Requires ultrasonic treatment and heating[1] |

General Solubility Characteristics of Amino Acids

In the absence of further specific data, the expected solubility behavior of 2-amino-3-methylsuccinic acid can be inferred from the general principles of amino acid solubility.

-

Aqueous Solubility and pH: As a zwitterionic molecule, its solubility in water is lowest at its isoelectric point (pI). Solubility significantly increases in both acidic and basic solutions where the molecule carries a net positive or negative charge, respectively[2].

-

Organic Solvents: Amino acids generally exhibit low solubility in nonpolar organic solvents. Their solubility in polar organic solvents, such as alcohols, is variable but typically lower than in water[2][3]. The introduction of hydrophobic groups in an amino acid structure tends to decrease its solubility in water[3].

-

Solvent Mixtures: In hydroalcoholic mixtures (e.g., ethanol-water), the solubility of amino acids generally decreases as the percentage of the organic solvent increases[2][3].

Stability Profile

The stability of an amino acid refers to its resistance to chemical degradation. Key degradation pathways for amino acids include deamination, decarboxylation, and side-chain reactions.

Solution Stability and Storage

Recommended storage conditions for stock solutions provide insight into the compound's short-term stability.

Table 2: Recommended Storage for 2-Amino-3-methylsuccinic Acid Stock Solutions

| Storage Temperature | Shelf-Life |

|---|---|

| -80°C | 6 months[1] |

| -20°C | 1 month[1] |

These recommendations suggest that the compound is prone to degradation in solution, even at sub-zero temperatures, and repeated freeze-thaw cycles should be avoided.

Potential Degradation Pathways

While specific degradation pathways for 2-amino-3-methylsuccinic acid have not been detailed in the literature, general pathways for amino acids are well-established.

-

Deamination: This involves the removal of the amino group. For aspartic acid, a structurally similar compound, deamination to form maleic and fumaric acid is a primary degradation pathway under hydrothermal conditions[4].

-

Decarboxylation: The loss of a carboxyl group as carbon dioxide can occur, particularly at elevated temperatures[4].

-

Oxidation: The presence of oxidizing agents or exposure to certain conditions can lead to oxidative degradation.

The overall stability of an amino acid in a given environment is influenced by temperature, pH, light exposure, and the presence of other reactive species. High pressure has been shown to stabilize some amino acids like glycine and alanine against thermal degradation[5].

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of amino acids like 2-amino-3-methylsuccinic acid.

Protocol: Equilibrium Solubility Determination

This method determines the saturation solubility of a compound in a given solvent system.

-

Preparation: Add an excess amount of 2-amino-3-methylsuccinic acid powder to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaking incubator or rotator is recommended.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the quantifiable range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol: Stability-Indicating HPLC Method Development

This protocol outlines the steps to assess the stability of the compound and separate it from its potential degradants.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Incubate a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours. Neutralize samples before analysis.

-

Oxidative Degradation: Treat a solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat both the solid powder and a solution of the compound at a high temperature (e.g., 80°C).

-

Photostability: Expose both the solid and a solution to UV light according to ICH guidelines.

-

-

HPLC Method Development:

-

Column and Mobile Phase Selection: Start with a C18 reversed-phase column. Since amino acids are highly polar, a mobile phase with a high aqueous component is necessary. Consider ion-pairing reagents or HILIC chromatography for better retention.

-

Detection: Amino acids often lack a strong chromophore. Therefore, detection may require derivatization (pre- or post-column) or the use of a universal detector like a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD)[6]. UV detection at low wavelengths (~200-210 nm) is sometimes possible but lacks specificity[6].

-

-

Method Validation: Analyze the samples from the forced degradation studies. The goal is to develop a method where the parent peak of 2-amino-3-methylsuccinic acid is well-resolved from all degradation product peaks, demonstrating specificity.

-

Long-Term Stability Study:

-

Prepare solutions in the desired solvents and store them under defined conditions (e.g., different temperatures, light/dark).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze them using the validated stability-indicating HPLC method.

-

Calculate the percentage of the parent compound remaining over time to determine degradation kinetics and shelf-life.

-

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for investigating the solubility and stability of a research compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

(2R)-2-Amino-3-methylsuccinic Acid: A Technical Guide to an Aspartic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Amino-3-methylsuccinic acid, a methylated derivative of the fundamental amino acid aspartic acid, represents a molecule of significant interest in the fields of neurobiology and enzymology. Its structural similarity to endogenous neurotransmitters and enzyme substrates positions it as a compelling candidate for investigating the intricate mechanisms of receptor binding and enzymatic inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound and its stereoisomers, with a focus on its interactions with key biological targets.

Physicochemical Properties

This compound, also known as (2R,3S)-3-methyl-D-aspartic acid, is a chiral molecule with two stereocenters. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₉NO₄ |

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | (2R,3S)-2-amino-3-methylbutanedioic acid |

| Synonyms | (2R,3S)-2-Amino-3-methylsuccinic acid, (3S)-3-Methyl-D-aspartic acid |

| CAS Number | 121570-10-3 |

Synthesis of 3-Methylaspartic Acid Stereoisomers

The stereoselective synthesis of 3-methylaspartic acid isomers is crucial for elucidating their distinct biological activities. Both chemical and enzymatic methods have been developed to achieve high stereochemical purity.

Enzymatic Synthesis using Methylaspartate Ammonia Lyase (MAL)

Methylaspartate ammonia lyase (MAL) catalyzes the reversible amination of mesaconic acid to yield 3-methylaspartic acid. Engineered MAL enzymes have been utilized for the kinetic resolution and asymmetric synthesis of various 3-substituted aspartic acids, achieving high diastereomeric ratios (>98:2) and enantiomeric excess (>99%)[1]. The enzyme can catalyze the formation of (2S,3R)-3-methylaspartic acid from mesaconic acid and ammonia[2].

This protocol describes the general procedure for the MAL-catalyzed synthesis of 3-methylaspartic acid isomers.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing MgCl₂ (1 mM).

-

Dissolve mesaconic acid in the reaction buffer to a final concentration of 50-100 mM.

-

Add a high concentration of an ammonia source (e.g., 1-5 M ammonium chloride, pH adjusted).

-

-

Enzyme Addition:

-

Purified wild-type or engineered methylaspartate ammonia lyase is added to the reaction mixture to a final concentration of 1-5 mg/mL.

-

-

Incubation:

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation.

-

-

Reaction Monitoring:

-

The formation of 3-methylaspartic acid isomers is monitored over time using techniques such as HPLC or NMR spectroscopy.

-

-

Purification:

-

Upon completion, the enzyme is removed (e.g., by ultrafiltration or precipitation).

-

The product is purified from the reaction mixture using ion-exchange chromatography.

-

Caption: Enzymatic synthesis of 3-methylaspartic acid isomers.

Biological Activity

The biological activity of 3-methylaspartic acid stereoisomers is highly dependent on their specific configuration. They have been investigated as modulators of glutamate receptors and as enzyme inhibitors.

Interaction with NMDA Receptors

This protocol outlines a general radioligand binding assay to assess the affinity of compounds for NMDA receptors.

-

Membrane Preparation:

-

Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

-

The final pellet containing the membrane fraction is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor ligand (e.g., L-glutamic acid).

-

-

Incubation and Filtration:

-

The reaction mixtures are incubated at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Caption: Workflow for an NMDA receptor binding assay.

Enzyme Inhibition

Derivatives of succinic acid have been investigated as inhibitors of various enzymes, including carboxypeptidase A.

While direct inhibitory data for this compound on carboxypeptidase A is not available in the reviewed literature, related succinic acid derivatives have been studied. For example, (R)-2-benzyl-2-methylsuccinic acid is a potent inhibitor of carboxypeptidase A with a Ki value of 0.15 µM[6]. This suggests that the succinic acid scaffold can be a basis for designing effective enzyme inhibitors.

Quantitative Data on Related Carboxypeptidase A Inhibitors

| Compound | Ki (µM) |

| (R)-2-Benzyl-2-methylsuccinic acid | 0.15[6] |

| (S)-2-Benzyl-2-methylsuccinic acid | 17[6] |

| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28[6] |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22[4][7] |

This protocol describes a general method for determining the inhibitory activity of a compound against carboxypeptidase A.

-

Reagents and Buffers:

-

Carboxypeptidase A enzyme solution (e.g., from bovine pancreas).

-

Substrate solution (e.g., N-(4-Methoxyphenylazoformyl)-L-phenylalanine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl).

-

Inhibitor stock solution (this compound) in a suitable solvent.

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, substrate solution, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding the carboxypeptidase A enzyme solution.

-

-

Kinetic Measurement:

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 350 nm) using a spectrophotometer. The rate of substrate hydrolysis is proportional to the rate of change in absorbance.

-

-

Data Analysis:

-

Determine the initial reaction velocities at different inhibitor concentrations.

-

Plot the reaction velocities against the inhibitor concentrations to determine the mode of inhibition and calculate the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition models).

-

Caption: Experimental workflow for Carboxypeptidase A inhibition assay.

Conclusion and Future Directions

This compound is an intriguing aspartic acid derivative with potential biological activities stemming from its specific stereochemistry. While research on related compounds suggests its likely interaction with NMDA receptors and potential as an enzyme inhibitor, a significant gap exists in the literature regarding specific quantitative data and detailed synthetic protocols for this particular isomer. Future research should focus on the stereospecific synthesis of this compound and a thorough investigation of its pharmacological profile, including its affinity for various glutamate receptor subtypes and its inhibitory activity against a panel of relevant enzymes. Such studies will be instrumental in unlocking the full therapeutic and research potential of this molecule.

References

- 1. Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA) stereoisomers as conformational probes for exploring agonist binding at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Proteinogenic Nature of 2-Amino-3-methylsuccinic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methylsuccinic acid, also known as 3-methylaspartic acid, is a non-proteinogenic amino acid that has garnered significant interest in the scientific community. Unlike the 20 proteinogenic amino acids, it is not incorporated into proteins during translation. This guide delves into the core aspects of 2-Amino-3-methylsuccinic acid, providing a comprehensive overview of its biochemical properties, metabolic pathways, and its emerging role in research and drug development. Key areas of focus include its function as a competitive inhibitor of aspartate aminotransferase and its involvement in the methylaspartate cycle. This document serves as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to facilitate further investigation and application of this unique amino acid.

Introduction

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of any organism.[1] While not constituents of proteins, these compounds play diverse and crucial roles in biological systems, acting as metabolic intermediates, signaling molecules, and components of secondary metabolites with therapeutic properties. 2-Amino-3-methylsuccinic acid, a methylated derivative of the proteinogenic amino acid aspartic acid, is a prime example of a non-proteinogenic amino acid with significant biochemical functions.[2]

This guide provides a detailed exploration of the non-proteinogenic nature of 2-Amino-3-methylsuccinic acid, focusing on its biochemical activity, biosynthesis, and its potential as a tool in drug discovery and development.

Biochemical Properties and Biological Activity

2-Amino-3-methylsuccinic acid exists as four stereoisomers due to its two chiral centers. Its biological activity is often stereospecific. The primary recognized biological role of 2-Amino-3-methylsuccinic acid is as a competitive inhibitor of the enzyme aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT).[3] AST is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate.[4]

As a structural analog of aspartate, 2-Amino-3-methylsuccinic acid competes with the natural substrate for binding to the active site of AST, thereby inhibiting its catalytic activity.[5] This inhibitory action makes it a valuable tool for studying amino acid metabolism and a potential lead compound for the development of therapeutics targeting diseases with dysregulated amino acid metabolism.

Furthermore, as a glutamate analog, 2-Amino-3-methylsuccinic acid has the potential to interact with glutamate receptors and transporters, suggesting a possible role in modulating glutamatergic neurotransmission.[6][7][8][9][10]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of 3-methylaspartate with methylaspartate ammonia-lyase (MAL), a key enzyme in its biosynthesis.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |

| Citrobacter amalonaticus MAL (CaMAL) | (2S,3S)-3-Methylaspartic acid | 0.8 ± 0.1 | 140 ± 10 | 175 | [11] |

| Clostridium tetanomorphum MAL (CtMAL) | (2S,3S)-3-Methylaspartic acid | 1.1 ± 0.2 | 90 ± 10 | 82 | [11] |

| Carboxydothermus hydrogenoformans MAL (Ch-MAL) | (2S,3S)-3-Methylaspartic acid | 16 | 78 | 4.9 | [12] |

Biosynthesis and Metabolic Pathways

The biosynthesis of 2-Amino-3-methylsuccinic acid is primarily understood in the context of microbial metabolism, particularly through the methylaspartate cycle . This cycle is an anaplerotic pathway for acetate assimilation found in some haloarchaea and bacteria.[4][13]

A key enzyme in this pathway is 3-methylaspartate ammonia-lyase (MAL) , which catalyzes the reversible addition of ammonia to mesaconate to form (2S,3S)-3-methylaspartic acid.[11][12][14] Another significant enzyme is glutamate mutase , a vitamin B12-dependent enzyme that catalyzes the rearrangement of L-glutamate to L-threo-3-methylaspartate.[15]

Diagram: The Methylaspartate Cycle

Caption: The Methylaspartate Cycle for acetate assimilation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-Amino-3-methylsuccinic acid.